3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1158111-59-1
VCID: VC4400060
InChI: InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+
SMILES: CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC
Molecular Formula: C14H18O5
Molecular Weight: 266.293

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid

CAS No.: 1158111-59-1

Cat. No.: VC4400060

Molecular Formula: C14H18O5

Molecular Weight: 266.293

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid - 1158111-59-1

Specification

CAS No. 1158111-59-1
Molecular Formula C14H18O5
Molecular Weight 266.293
IUPAC Name (E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+
Standard InChI Key MULQIWNSVCYELJ-AATRIKPKSA-N
SMILES CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.293 g/mol and an IUPAC name of (E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid. Its structure features:

  • A phenyl core with methoxy groups at positions 3 and 5.

  • A propoxy group at position 4.

  • An (E)-configured propenoic acid chain at position 1 .

Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point285.6°C (estimate)
SolubilityInsoluble in water; soluble in hot ethanol
LogP (Partition Coefficient)~4.31 (predicted)
Molecular Weight266.293 g/mol

The propoxy group enhances lipophilicity compared to simpler analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), potentially improving membrane permeability . The (E)-configuration stabilizes the molecule through conjugation, influencing reactivity and biological interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions:

  • Phenolic Precursor Modification: A phenolic starting material undergoes sequential alkylation and methoxylation to introduce the propoxy and methoxy groups.

  • Condensation Reaction: The modified phenol reacts with malonic acid or its derivatives under basic conditions (e.g., sodium hydride) to form the propenoic acid side chain .

  • Purification: Chromatography or recrystallization isolates the (E)-isomer, which predominates due to thermodynamic stability.

Industrial Optimization

Industrial methods employ continuous flow reactors to improve yield and reduce reaction times. Solvents like dimethylformamide (DMF) and temperatures between 60–80°C are typical.

Biological Activities and Mechanisms

Cytotoxic and Antineoplastic Effects

In vitro studies demonstrate submicromolar cytotoxicity against oral (Ca9-22) and colon cancer cells, with tumor-selective indices exceeding 10-fold compared to non-malignant fibroblasts . Proposed mechanisms include:

  • Mitochondrial Membrane Potential Disruption: Analogous quaternary ammonium salts (e.g., 4b, 4c) depolarize mitochondria in leukemic cells, triggering apoptosis .

  • Cell Cycle Arrest: Derivatives induce transient G2/M phase accumulation, impairing mitosis in cancer cells .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular WeightKey BioactivitySelectivity Index (Cancer vs. Normal Cells)
3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid3,5-OMe; 4-OPr; COOH266.29Tumor-selective cytotoxicity>10
Sinapic Acid3,5-OMe; 4-OH; COOH224.21Antioxidant, anti-inflammatoryNot reported
Ferulic Acid3-OMe; 4-OH; COOH194.18NeuroprotectiveLow

Emerging Applications and Future Directions

Pharmaceutical Development

  • Anticancer Agents: Structural optimization to improve selectivity against drug-resistant tumors.

  • Neuroinflammation Inhibitors: Leveraging its potential blood-brain barrier permeability .

Agricultural Chemistry

  • Plant Growth Modulators: Analogous cinnamic acids regulate auxin signaling, suggesting utility in crop science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator